1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene
Description
Properties
IUPAC Name |
5-bromo-2-ethoxy-1-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-6(10)3-5(9)4-7(8)11(12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHAELUXWMDXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Nitration of a Suitable Aromatic Precursor
- Starting Material: 4-ethoxyfluorobenzene (or a similar fluorinated phenol derivative).
- Reaction: Electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid.
- Outcome: Formation of a nitrofluoroethoxybenzene with nitration predominantly at the meta position relative to the fluorine, due to its activating and deactivating effects.
Step 2: Bromination
- Reagents: Bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃).
- Reaction Conditions: Controlled temperature (10–30°C) to favor substitution at the desired position.
- Regioselectivity: Bromination typically occurs ortho or para to existing substituents; directing effects of the nitro and ethoxy groups help guide regioselectivity to obtain the bromine at the 1-position.
Step 4: Purification and Characterization
- The crude product can be purified via recrystallization or chromatography.
- Characterization: Confirm structure via NMR, IR, and mass spectrometry.
Data Table Summarizing the Preparation Steps
Research Findings and Literature Support
- Analogous Methods: The patent CN109354569A describes the industrial synthesis of 1,3-dibromo-4-fluorobenzene starting from o-fluoronitrobenzene, involving bromination, reduction, and diazotization, demonstrating the feasibility of multi-step aromatic halogenation and nitration reactions (see).
- Selective Nitration: The regioselectivity in nitration of fluorinated aromatics is well-studied, with the nitro group favoring meta positions relative to fluorine due to its electron-withdrawing nature, which supports the regioselectivity needed for this compound.
- Halogenation Control: Bromination reactions are optimized at low temperatures (10–30°C) with Lewis acids to achieve regioselectivity, as shown in patents and literature on aromatic bromination.
Notes on Challenges and Optimization
- Regioselectivity: Achieving selective substitution at the 3-position (meta to the ethoxy group) requires careful control of reaction conditions.
- Functional Group Compatibility: The presence of the nitro group influences the reactivity of the aromatic ring, often requiring milder conditions.
- Purity and Yield: Multi-step synthesis necessitates purification after each step to prevent byproduct accumulation, which can reduce overall yield.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where electrophiles replace one of the substituents on the benzene ring.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like chlorinating agents, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be formed.
Reduction Products: The primary product of nitro group reduction is the corresponding aniline derivative.
Scientific Research Applications
1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents:
Electrophilic Aromatic Substitution: The electron-withdrawing nitro group deactivates the benzene ring, directing incoming electrophiles to the meta position relative to the nitro group.
Nucleophilic Substitution: The bromine atom, being a good leaving group, facilitates nucleophilic attack, leading to substitution products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
1-Bromo-3-ethoxy-5-fluoro-4-nitrobenzene ()
- Substituents : Bromo (1), ethoxy (3), fluoro (5), nitro (4).
- Key Differences: The ethoxy and nitro groups are swapped in positions (ethoxy at 3 vs. 4 in the target compound). The nitro group at position 4 may direct incoming electrophiles differently compared to position 5.
- Molecular Weight : Identical (264.05 g/mol).
- Significance : Positional isomerism can lead to divergent biological or catalytic properties .
1-Bromo-3-ethoxy-2-fluoro-5-nitrobenzene ()
- Substituents : Bromo (1), ethoxy (3), fluoro (2), nitro (5).
- Key Differences: Fluoro at position 2 instead of 3. This minor positional shift impacts steric and electronic effects. The closer proximity of fluoro to nitro (positions 2 and 5) may enhance electron withdrawal, altering solubility or stability .
Halogen-Substituted Analogs
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene ()
- Molecular Formula: C₆H₂BrClFNO₂.
- Substituents : Bromo (5), chloro (1), fluoro (2), nitro (3).
- Key Differences : Replaces ethoxy with chloro and shifts substituent positions. The absence of ethoxy reduces electron donation, while chloro at position 1 increases steric hindrance. This compound’s lower molecular weight (254.44 g/mol ) suggests differences in volatility compared to the target .
1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene ()
- Molecular Formula : C₈H₇BrClFO.
- Substituents : Bromo (1), chloro (5), ethoxy (2), fluoro (3).
- Key Differences : Lacks the nitro group, which is critical for directing electrophilic substitution. The presence of chloro instead of nitro reduces electron withdrawal, making this compound less reactive in aromatic nitration or reduction reactions .
Nitro-Substituted Derivatives
1-Bromo-3-methyl-5-nitrobenzene ()
- Molecular Formula: C₇H₆BrNO₂.
- Substituents : Bromo (1), methyl (3), nitro (5).
- Key Differences: Replaces ethoxy and fluoro with a methyl group. The methyl group’s electron-donating nature increases ring activation, contrasting with the deactivating fluoro and ethoxy groups in the target compound. This derivative may exhibit higher solubility in nonpolar solvents .
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene ()
- Substituents : Bromo (1), fluoro (4), methoxy (2), nitro (5).
- Key Differences : Methoxy at position 2 instead of ethoxy at 4. Methoxy’s smaller size and stronger electron donation (compared to ethoxy) may increase reactivity in electrophilic substitution. Safety data (H302, H315, H319 hazards) suggest higher toxicity than the target compound .
Multi-Halogenated Compounds
1-Bromo-4-chloro-5-ethoxy-2-(trifluoromethyl)benzene ()
- Molecular Formula : C₉H₇BrClF₃O.
- Substituents : Bromo (1), chloro (4), ethoxy (5), trifluoromethyl (2).
- Key Differences : The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, making this compound more electrophilic than the target. Ethoxy at position 5 (vs. 4 in the target) may sterically hinder meta-directed reactions .
Research Implications
- Synthetic Applications : The target compound’s ethoxy and nitro groups make it suitable for synthesizing agrochemicals or pharmaceuticals, where directed substitution is critical.
- Safety Considerations : Compared to analogs like 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, the target compound’s hazards may differ due to substituent effects on bioavailability .
- Electronic Effects : Substituent positions (e.g., nitro at 5 vs. 3) significantly influence aromatic reactivity, as seen in coupling reactions or catalytic processes .
Biological Activity
1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, as well as structure-activity relationships (SAR) based on various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C10H10BrFNO2 |
| IUPAC Name | This compound |
| CAS Number | [not specified in search results] |
The presence of bromine, fluorine, and nitro groups in its structure suggests potential reactivity and interactions with biological targets.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. A study highlighted that compounds with similar structures exhibited significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that:
- The presence of halogen substituents (like bromine and fluorine) enhances antibacterial activity.
- Compounds with electron-withdrawing groups (like nitro) showed improved potency against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Research has also explored the anticancer potential of this compound. Some findings suggest that derivatives with similar functional groups can inhibit cancer cell proliferation. For instance:
- Compounds with a nitro group have been noted for their ability to induce apoptosis in cancer cells.
- The incorporation of ethoxy and fluorine groups may enhance cell permeability and target specificity, leading to increased cytotoxic effects against tumor cells.
Case Studies
- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various substituted nitrobenzene derivatives, including this compound. The results indicated a significant zone of inhibition against Candida albicans and Klebsiella pneumoniae, with MIC values ranging from 50 to 200 µg/mL, depending on the specific derivative tested .
- Anticancer Research : Another study focused on the evaluation of nitro-substituted benzene derivatives for their anticancer effects against human breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Cell Membrane Disruption : The lipophilic nature of the ethoxy group may facilitate membrane penetration, leading to cellular disruption.
- Reactive Oxygen Species (ROS) Generation : Nitro groups can contribute to ROS production, which is known to induce oxidative stress in cells.
Q & A
Q. Table: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 287.98 g/mol | |
| Density | ~1.72 g/cm³ | |
| Boiling Point | Not reported; estimate >200°C |
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?
Answer:
Unexpected Nuclear Overhauser Effect (NOE) signals may arise from:
- Conformational flexibility : Ethoxy or nitro groups may adopt multiple orientations.
- Impurity interference : Trace byproducts (e.g., di-substituted isomers) mimic genuine signals.
Q. Resolution Strategy :
2D NMR (COSY, HSQC, HMBC) : Map coupling networks to confirm connectivity .
Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ethoxy rotation barriers).
Chromatographic Purification : Use preparative HPLC to isolate pure fractions and re-analyze .
Case Study : A study on 4-Amino-3-bromo-5-nitrobenzamide found that nitro group rotation caused anomalous NOE signals, resolved via variable-temperature NMR .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Toxicity : Nitro and bromo groups pose mutagenic risks. Use PPE (gloves, goggles, fume hood).
- Reactivity : Nitro compounds are explosive under heat; avoid open flames.
- Storage : Store in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent decomposition .
Regulatory Compliance : Follow OSHA guidelines for halogenated aromatics and consult SDS from EPA DSSTox .
Advanced: What mechanistic insights guide the design of derivatives for medicinal chemistry?
Answer:
Derivative design leverages:
- Bioisosterism : Replace bromo with CF₃ to enhance lipophilicity (e.g., 4-Bromo-5-fluoro-2-trifluoromethylnitrobenzene in antitumor studies) .
- Nitro Reduction : Convert NO₂ to NH₂ for prodrug activation (e.g., antimicrobial applications) .
Q. Table: Bioactivity Comparison
| Compound | Antitumor Activity | Antimicrobial Activity | Source |
|---|---|---|---|
| 4-Bromo-2-fluoro-5-nitrobenzoic acid | High | Moderate | |
| Target Compound | Under study | Not reported | N/A |
Methodological Note : Screen derivatives using in vitro assays (e.g., MTT for cytotoxicity) and validate with in silico docking (e.g., targeting kinase domains) .
Basic: How to optimize purification for gram-scale synthesis?
Answer:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (gradient elution, 5–20% EA) .
- Distillation : For liquid intermediates, fractional distillation at reduced pressure minimizes decomposition .
Yield Improvement : Pre-purify intermediates (e.g., nitro precursor) to avoid carryover impurities .
Advanced: What computational methods predict substituent effects on aromatic reactivity?
Answer:
- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., Gaussian 16 with B3LYP/6-31G**) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways .
- SAR Studies : Correlate Hammett σ values with reaction rates (e.g., σₚ for NO₂ = +0.78) .
Case Study : A study on 1-Bromo-2,5-dichloro-3-fluorobenzene used DFT to predict regioselectivity in Ullmann coupling, validated experimentally .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
